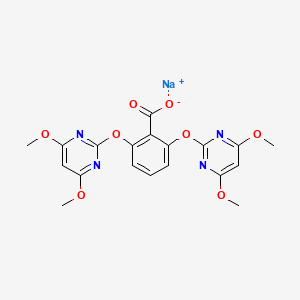

Bispyribac-sodium

Vue d'ensemble

Description

Bispyribac-sodium est un herbicide post-émergence largement utilisé en agriculture pour contrôler les graminées, les carex et les mauvaises herbes à feuilles larges dans les cultures de riz et autres milieux aquatiques . Il est connu pour sa forte solubilité dans l'eau et sa faible volatilité, ce qui le rend efficace dans diverses conditions . Le composé appartient à la classe des acides benzoïques, spécifiquement substitués par des groupes (4,6-diméthoxypyrimidin-2-yl)oxy aux positions 2 et 6 .

Applications De Recherche Scientifique

Bispyribac-sodium is extensively studied for its applications in:

Agriculture: Primarily used as a herbicide to control weeds in rice fields.

Environmental Science: Studies focus on its impact on non-target species and its behavior in aquatic environments.

Mécanisme D'action

Target of Action

Bispyribac-sodium is a systemic herbicide that primarily targets the enzyme acetolactate synthase (ALS) . This enzyme plays a crucial role in the growth and development of plants .

Mode of Action

This compound inhibits the activity of ALS, thereby disrupting the synthesis of essential amino acids required for plant growth . This interaction with its target leads to growth cessation in affected plants . After application, it gets absorbed by foliage and roots .

Biochemical Pathways

By inhibiting ALS, this compound disrupts the synthesis of branched-chain amino acids, which are vital components of proteins and are necessary for plant growth and development . This disruption in the biochemical pathway leads to growth cessation and eventual death of the plant .

Pharmacokinetics

This compound exhibits medium mobility in soil . It is slowly hydrolysed at pH 5 and may be considered stable at pH 7 and 9 . These properties impact its bioavailability in the environment .

Result of Action

The inhibition of ALS by this compound leads to a halt in plant growth soon after treatment . Affected plants become reddish at the tips, indicating the effectiveness of the herbicide .

Action Environment

This compound is moderately persistent and somewhat mobile in sediment, so leaching into groundwater is likely . Its efficacy can be influenced by environmental factors such as soil type, pH, and temperature . For instance, it is slowly hydrolysed at pH 5 and may be considered stable at pH 7 and 9 .

Safety and Hazards

Bispyribac-sodium can cause harm if swallowed or absorbed through skin or eyes . It is advised to wear proper personal protective equipment and follow label instructions while handling . There is currently no evidence of this compound exposure causing birth defects, reproductive toxicity, or genetic mutations in mammals .

Analyse Biochimique

Biochemical Properties

Bispyribac-sodium is a systemic herbicide, meaning it moves throughout the plant tissue . It inhibits the enzyme acetolactate synthase (ALS), which is necessary for growth . This herbicide also inhibits the synthesis of branch chain amino acids such as valine, leucine, and isoleucine .

Cellular Effects

This compound disrupts cell division by inhibiting the enzyme acetolactate synthase (ALS), which is necessary for the growth of plants . The herbicide’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through this inhibition.

Molecular Mechanism

The molecular mechanism of action of this compound is through the inhibition of the enzyme acetolactate synthase (ALS) . This inhibition disrupts the synthesis of certain amino acids, thereby affecting the growth of the plant .

Temporal Effects in Laboratory Settings

This compound is broken down by microbes and has a half-life of 62 days in aerobic environments and 88 to 109 days in anaerobic environments . It is moderately persistent and somewhat mobile in sediment, so leaching into groundwater is likely .

Dosage Effects in Animal Models

Metabolic Pathways

This compound inhibits the enzyme acetolactate synthase (ALS), which is the first enzyme in the biosynthetic pathway for the amino acids valine, leucine, and isoleucine .

Transport and Distribution

This compound is highly soluble in water , indicating that it can be easily transported and distributed within cells and tissues. Specific transporters or binding proteins that it interacts with are not mentioned in the available literature.

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the available literature. As a systemic herbicide, it is known to move throughout the plant tissue .

Méthodes De Préparation

La synthèse du bispyribac-sodium implique la condensation de l'acide 2,6-dihydroxybenzoïque avec la 2-(alkylsulfonyl)-4,6-dialcoxypyrimidine en présence d'une base et d'un solvant . La réaction se produit généralement à des températures comprises entre 20 et 80 °C . Les méthodes de production industrielle suivent des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle afin de garantir la cohérence et l'efficacité.

Analyse Des Réactions Chimiques

Le bispyribac-sodium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques, bien que les voies détaillées soient moins documentées.

Réduction : Les réactions de réduction sont moins courantes pour ce composé.

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant ses cycles pyrimidiniques.

Les réactifs couramment utilisés dans ces réactions comprennent des bases et des solvants qui facilitent le processus de condensation . Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé original, conservant la structure de base du this compound.

Applications de recherche scientifique

Le this compound est largement étudié pour ses applications dans :

Agriculture : Principalement utilisé comme herbicide pour lutter contre les mauvaises herbes dans les rizières.

Sciences de l'environnement : Des études portent sur son impact sur les espèces non ciblées et son comportement dans les milieux aquatiques.

Mécanisme d'action

Le this compound fonctionne en inhibant l'acétolactate synthase (ALS), une enzyme essentielle à la biosynthèse des acides aminés à chaîne ramifiée dans les plantes . Cette inhibition perturbe la croissance et le développement des mauvaises herbes, conduisant à leur mort éventuelle. Les cibles moléculaires incluent l'enzyme ALS, et les voies impliquées sont principalement liées à la biosynthèse des acides aminés .

Comparaison Avec Des Composés Similaires

Le bispyribac-sodium est unique parmi les herbicides en raison de son inhibition spécifique de l'ALS et de son efficacité dans les milieux aquatiques . Les composés similaires incluent :

- Metsulfuron-méthyle

- Chlorimuron-éthyle

- Bensulfuron-méthyle

Ces composés ciblent également l'ALS, mais diffèrent par leurs structures chimiques et leurs applications spécifiques.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bispyribac-sodium involves the reaction of 4,6-dimethoxypyrimidin-2-amine with 4,6-dichloropyrimidine-2-carboxylic acid in the presence of sodium hydroxide and sodium hydride. The resulting intermediate is then reacted with 4,5-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid in the presence of sodium hydroxide and sodium hydride to yield Bispyribac-sodium.", "Starting Materials": ["4,6-dimethoxypyrimidin-2-amine", "4,6-dichloropyrimidine-2-carboxylic acid", "sodium hydroxide", "sodium hydride", "4,5-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid"], "Reaction": ["Step 1: React 4,6-dimethoxypyrimidin-2-amine with 4,6-dichloropyrimidine-2-carboxylic acid in the presence of sodium hydroxide and sodium hydride to yield an intermediate", "Step 2: React the intermediate from Step 1 with 4,5-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid in the presence of sodium hydroxide and sodium hydride to yield Bispyribac-sodium"] } | |

Numéro CAS |

125401-92-5 |

Formule moléculaire |

C19H18N4NaO8 |

Poids moléculaire |

453.4 g/mol |

Nom IUPAC |

sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate |

InChI |

InChI=1S/C19H18N4O8.Na/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4;/h5-9H,1-4H3,(H,24,25); |

Clé InChI |

OLXPCSUEHPHOLS-UHFFFAOYSA-N |

SMILES isomérique |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] |

SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] |

SMILES canonique |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)O)OC.[Na] |

Apparence |

Solid powder |

| 125401-92-5 | |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid bispyribac bispyribac-sodium KIH-2023 Nominee |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

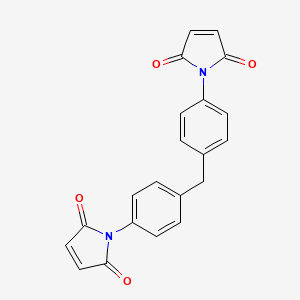

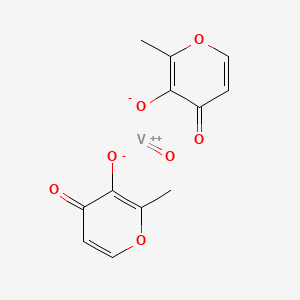

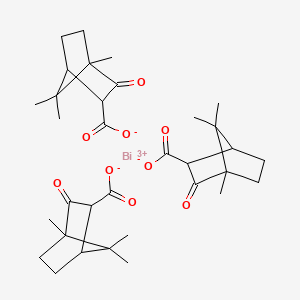

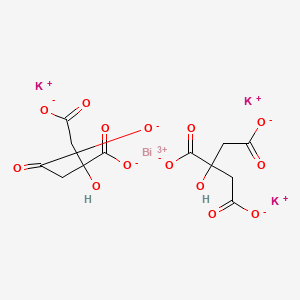

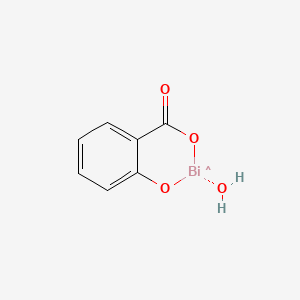

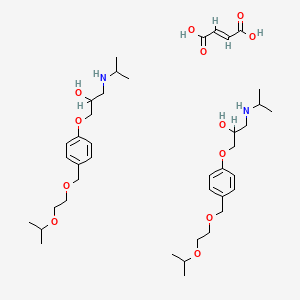

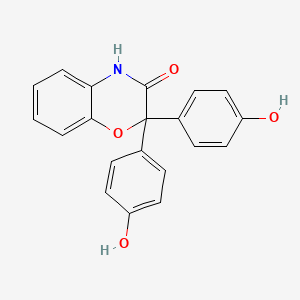

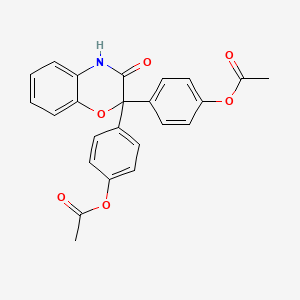

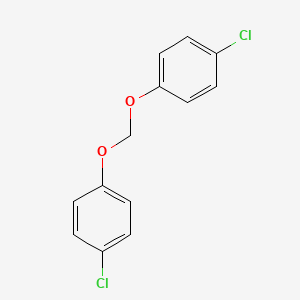

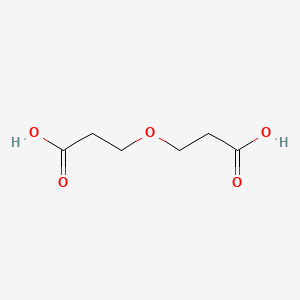

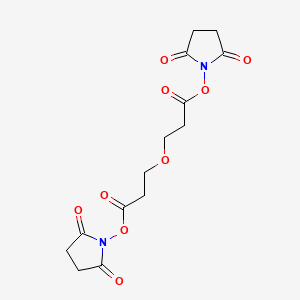

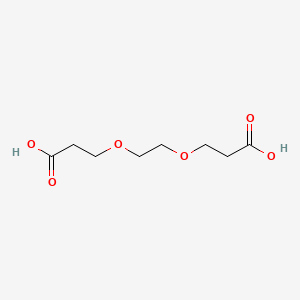

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.